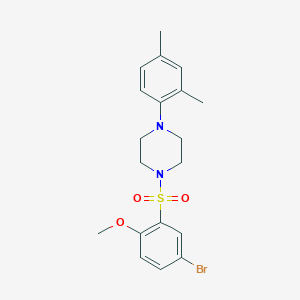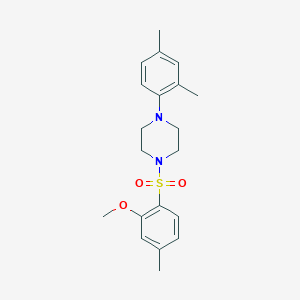![molecular formula C12H17BrN2O2S B501687 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine CAS No. 486422-17-7](/img/structure/B501687.png)
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine
描述
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine, also known as BMSMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BMSMP is a sulfonamide derivative that has been synthesized for its potential use as a probe in the study of protein-ligand interactions.
科学研究应用
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been used as a tool for studying protein-ligand interactions. Specifically, it has been shown to bind to the ATP-binding site of protein kinases, making it a useful probe for studying kinase activity. 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine has also been used to study the binding of small molecules to the Hsp90 chaperone protein, which is involved in the folding and stabilization of many client proteins.
作用机制
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine is believed to bind to the ATP-binding site of protein kinases through the formation of a covalent bond with a conserved cysteine residue. This binding inhibits kinase activity and can be used to study the downstream effects of kinase inhibition. 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine has also been shown to bind to the N-terminal domain of Hsp90, which is involved in the binding of client proteins. This binding can disrupt the chaperone function of Hsp90 and lead to the degradation of client proteins.
Biochemical and Physiological Effects
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the activity of a number of protein kinases, including ERK1/2, JNK, and p38. Inhibition of these kinases can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis. 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine has also been shown to disrupt the chaperone function of Hsp90, leading to the degradation of client proteins. This can have downstream effects on cellular processes such as protein folding and degradation.
实验室实验的优点和局限性
One advantage of using 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine in lab experiments is its specificity for the ATP-binding site of protein kinases. This allows for the selective inhibition of kinase activity and the study of downstream effects. Another advantage is its ability to disrupt the chaperone function of Hsp90, which can be used to study the folding and degradation of client proteins. However, one limitation of using 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine is its potential toxicity, which can limit its use in certain experiments. Additionally, the covalent binding of 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine to cysteine residues can make it difficult to study the reversibility of kinase inhibition.
未来方向
There are several future directions for the use of 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine in scientific research. One direction is the study of its potential as a therapeutic agent for the treatment of cancer. 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been shown to inhibit the activity of kinases that are involved in cancer cell proliferation and survival. Another direction is the study of its potential as a tool for studying protein-ligand interactions in other systems. 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine has been used to study the binding of small molecules to Hsp90, but its potential for studying other protein-ligand interactions has yet to be fully explored. Finally, the development of more selective and less toxic analogs of 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine could lead to its broader use in scientific research.
合成方法
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine can be synthesized using a two-step process. The first step involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting intermediate is then treated with sodium hydride to yield 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine. The purity of the compound can be increased through recrystallization from a suitable solvent.
属性
IUPAC Name |
1-(4-bromo-2-methylphenyl)sulfonyl-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-10-9-11(13)3-4-12(10)18(16,17)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKMFIBMFKKXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCN(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203603 | |
| Record name | 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine | |
CAS RN |
486422-17-7 | |
| Record name | 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486422-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Bromo-2-methylphenyl)sulfonyl]-4-methylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801203603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-bromo-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501606.png)
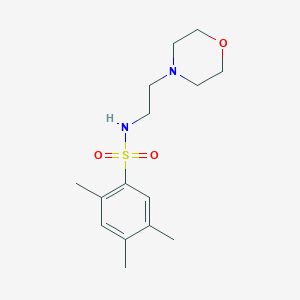
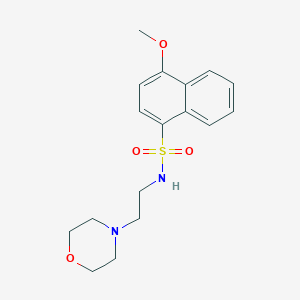

![2,5-dibromo-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B501611.png)
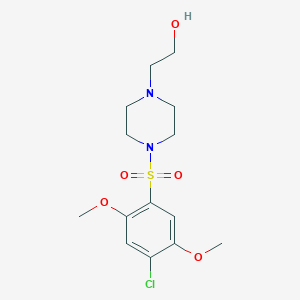

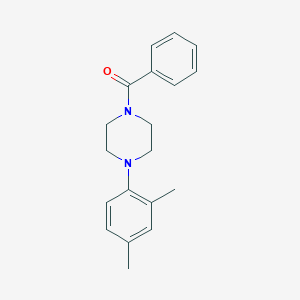
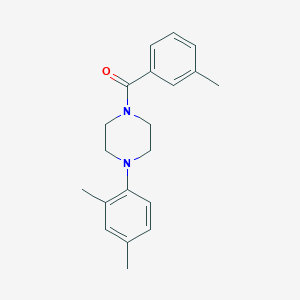
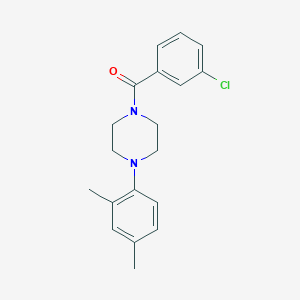
![1-[(4-Bromophenyl)sulfonyl]-4-(2,4-dimethylphenyl)piperazine](/img/structure/B501622.png)
